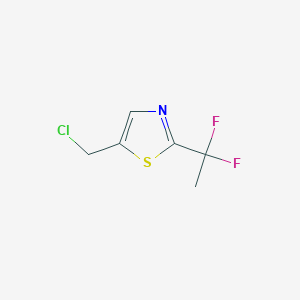

5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a difluoroethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating and difluoroethylating agents. One common method includes the chloromethylation of 2-(1,1-difluoroethyl)-1,3-thiazole using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles or tetrahydrothiazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to prevent side reactions.

Major Products

Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers can be formed.

Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.

Reduction Products: Dihydrothiazoles or tetrahydrothiazoles are obtained from reduction reactions.

Scientific Research Applications

5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their diverse chemical properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, and in materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride

- 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Uniqueness

5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.

Biological Activity

5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a synthetic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in pharmaceuticals, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chloromethyl group and a difluoroethyl group. The presence of these functional groups enhances its reactivity and biological interactions. The chloromethyl group allows for potential covalent bonding with nucleophilic residues in proteins, while the difluoroethyl group can improve binding affinity to biological targets due to its lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, thiazole derivatives are known to act as inhibitors of p38 MAP kinase and phosphodiesterase IV (PDE IV), which are critical in inflammatory responses and signal transduction pathways .

- Cytokine Modulation : It has been suggested that this compound can modulate the production of pro-inflammatory cytokines such as TNF-α, potentially making it useful in treating cytokine-mediated diseases .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Thiazole derivatives have been investigated for their potential as antimicrobial agents. Studies indicate that compounds similar to this compound show significant antifungal activity against various strains .

- Antitumor Potential : Research has highlighted the antitumor properties of thiazole derivatives. For instance, specific analogues have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells .

- Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition positions this compound as a candidate for anti-inflammatory drug development.

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

- Antifungal Activity : A study conducted on 5-arylidene thiazolones demonstrated that certain derivatives exhibited potent antifungal properties against Cryptococcus neoformans and dermatophytes, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL . This suggests that this compound could have similar efficacy.

- Antitumor Activity : In a study by Santana et al., novel thiazole derivatives were shown to induce cell cycle arrest at the G1 phase and promote mitochondrial depolarization in breast cancer cells . This highlights the potential of thiazole compounds in cancer therapy.

Data Summary

Properties

Molecular Formula |

C6H6ClF2NS |

|---|---|

Molecular Weight |

197.63 g/mol |

IUPAC Name |

5-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole |

InChI |

InChI=1S/C6H6ClF2NS/c1-6(8,9)5-10-3-4(2-7)11-5/h3H,2H2,1H3 |

InChI Key |

CLILDHPIQYGIHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(S1)CCl)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.